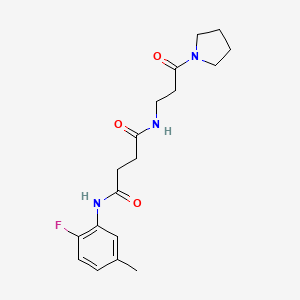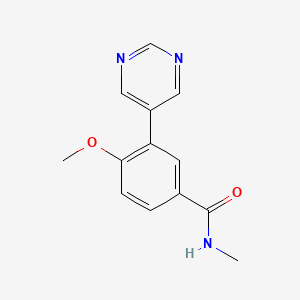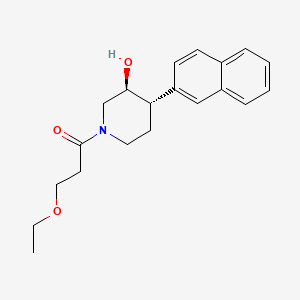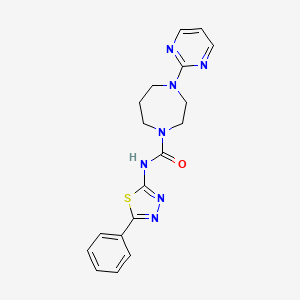
2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide
Descripción general
Descripción
2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
Mecanismo De Acción
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide involves the inhibition of a specific protein kinase. This kinase is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this kinase, the compound can affect these processes, leading to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide have been studied in various cellular and animal models. This compound has been found to affect cell growth, proliferation, and survival, as well as other cellular processes. In animal models, the compound has been found to have anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide in lab experiments has several advantages and limitations. One advantage is that the compound is a selective inhibitor of a specific protein kinase, making it a useful tool for studying the role of this kinase in cellular processes. However, the compound's effects may be limited to specific cell types or experimental conditions, and its use may require careful consideration of dosage and exposure time.
Direcciones Futuras
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide. One direction is to further investigate the compound's mechanism of action and its effects on cellular processes. Another direction is to explore the compound's potential use in treating various diseases, including cancer. Additionally, the compound's use in combination with other compounds or therapies could be explored to enhance its effects. Finally, further studies on the compound's pharmacokinetics and toxicity would be necessary for its potential use in clinical settings.
In conclusion, 2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. While the compound's use may have advantages and limitations in lab experiments, there are several future directions for research on this compound that could lead to new insights into its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
2-(3-acetyl-1H-indol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide has been studied for its potential use in scientific research. This compound has been found to have activity as a selective inhibitor of a specific protein kinase, which is involved in various cellular processes. This makes it a potential tool for studying the role of this protein kinase in these processes.
Propiedades
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cyclopropyl-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-21(26-15-20(16(2)27)19-9-4-5-10-22(19)26)23(28)25(18-11-12-18)14-17-8-6-7-13-24-17/h4-10,13,15,18,21H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCUEQLUGMLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=N1)C2CC2)N3C=C(C4=CC=CC=C43)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(6-methoxy-1-methyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B4260667.png)

![N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4260679.png)
![N-(3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B4260683.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4260687.png)

![3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4260698.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide](/img/structure/B4260708.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![N-(dicyclopropylmethyl)-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4260741.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4260766.png)